1-(3,5-Difluorobenzyl)cyclopropan-1-amine
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Overview
Description
1-(3,5-Difluorobenzyl)cyclopropan-1-amine is an organic compound with the molecular formula C₁₀H₁₁F₂N. It is a cyclopropane derivative where the cyclopropane ring is substituted with a 3,5-difluorobenzyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Difluorobenzyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3,5-difluorobenzyl chloride with cyclopropanamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Difluorobenzyl)cyclopropan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopropanone derivatives.
Reduction: Reduction reactions can convert the compound into cyclopropylamines with different substituents.
Substitution: Nucleophilic substitution reactions can introduce other functional groups onto the benzyl ring or the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are used to facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropanone derivatives, while reduction can produce various cyclopropylamines .
Scientific Research Applications
1-(3,5-Difluorobenzyl)cyclopropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-(3,5-Difluorobenzyl)cyclopropan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Difluorobenzyl)cyclopropan-1-amine
- 1-(2,4-Difluorobenzyl)cyclopropan-1-amine
- 1-(3,5-Difluorophenyl)cyclopropan-1-amine hydrochloride
Uniqueness
1-(3,5-Difluorobenzyl)cyclopropan-1-amine is unique due to the specific positioning of the fluorine atoms on the benzyl ring. This structural feature can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds .
Properties
Molecular Formula |
C10H11F2N |
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Molecular Weight |
183.20 g/mol |
IUPAC Name |
1-[(3,5-difluorophenyl)methyl]cyclopropan-1-amine |
InChI |
InChI=1S/C10H11F2N/c11-8-3-7(4-9(12)5-8)6-10(13)1-2-10/h3-5H,1-2,6,13H2 |
InChI Key |
UKZTZRSYERZESC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=CC(=CC(=C2)F)F)N |
Origin of Product |
United States |
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